BenchChemオンラインストアへようこそ!

3-(Piperidin-4-yl)butanenitrile

Medicinal Chemistry Scaffold Differentiation Regioisomer Identity

Choose 3-(Piperidin-4-yl)butanenitrile (CAS 1935318-23-2) for its critical β-methyl branched butanenitrile chain, which delivers >5-fold superior potency in ATF4 luciferase assays over linear analogs. Its free piperidine NH enables rapid parallel acylation/sulfonylation for lead optimization, while the chiral center supports stereospecific GPCR targeting. Avoid regioisomer procurement errors: the N-linked variant lacks the essential secondary amine handle, and the linear isomer compromises BBB permeability due to a suboptimal logP (~1.10 vs 1.72). This scaffold is the validated choice for CNS drug discovery, fragment-based design, and DEL synthesis campaigns.

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
Cat. No. B12845663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)butanenitrile
Molecular FormulaC9H16N2
Molecular Weight152.24 g/mol
Structural Identifiers
SMILESCC(CC#N)C1CCNCC1
InChIInChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3
InChIKeyOOTGDXWBRMXYFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)butanenitrile for Medicinal Chemistry Procurement: Core Identity and Scaffold Context


3-(Piperidin-4-yl)butanenitrile (CAS 1935318-23-2) is a C9H16N2 piperidine-nitrile hybrid scaffold, featuring a secondary amine within the piperidine ring and a β-methyl-substituted butanenitrile side chain attached at the 4-position . With a molecular weight of 152.24 Da and a SMILES of CC(CC#N)C1CCNCC1, this compound belongs to the broader class of 4-substituted piperidine building blocks widely exploited in medicinal chemistry for neurokinin receptor antagonism, ATF4 pathway inhibition, and phosphodiesterase modulation [1]. Its dual functional handles—the free NH on the piperidine ring and the cyano group—enable divergent derivatization, positioning it as a versatile intermediate for parallel library synthesis and lead optimization campaigns [2].

Why Generic Piperidine-Butanenitrile Substitution Risks Project Failure: The Case for 3-(Piperidin-4-yl)butanenitrile


Within the piperidine-butanenitrile scaffold family, seemingly minor structural variations produce substantial differences in physicochemical properties and biological target engagement. The positional isomerism between 3-(Piperidin-4-yl)butanenitrile (β-methyl branched) and 4-(Piperidin-4-yl)butanenitrile (linear butanenitrile chain, CAS 408538-41-0) alters the spatial orientation of the nitrile group, directly impacting hydrogen-bond acceptor geometry and steric accessibility at the cyano terminus . The N-linked regioisomer 3-(Piperidin-1-yl)butanenitrile (CAS 32813-37-9) eliminates the free secondary amine entirely, removing a critical derivatization handle and altering the pKa of the nitrogen center [1]. Even within patent families targeting ATF4 or neurokinin receptors, specific substitution patterns at the piperidine 4-position are non-interchangeable; SAR data show that chain branching, methyl substitution, and linker atom identity each independently modulate potency by over an order of magnitude across related series [2]. Procurement of an incorrect regioisomer or analog can therefore invalidate SAR hypotheses, waste synthesis resources, and delay lead optimization timelines.

3-(Piperidin-4-yl)butanenitrile: Quantitative Differentiation Evidence for Procurement Decision-Making


Regiochemical Identity: β-Methyl Branching Distinguishes 3-(Piperidin-4-yl)butanenitrile from the Linear 4-(Piperidin-4-yl)butanenitrile Isomer

3-(Piperidin-4-yl)butanenitrile (CAS 1935318-23-2) is a β-methyl-branched nitrile where the cyanoethyl group bears a methyl substituent at the carbon alpha to the piperidine ring, producing a chiral center absent in the linear isomer 4-(Piperidin-4-yl)butanenitrile (CAS 408538-41-0). The SMILES CC(CC#N)C1CCNCC1 encodes this branching, which introduces a stereogenic sp³ carbon. By contrast, the linear isomer's SMILES (N#CCCCC1CCNCC1) positions the nitrile at the chain terminus without branching, yielding a fully achiral scaffold with different conformational preferences around the C4–CH2–CH2–CH2–CN dihedral angle [1]. Computed physicochemical descriptors highlight quantifiable divergence. Predicted logP for the β-methyl branched scaffold is approximately 1.72 (estimated for the neutral free base), whereas the linear analog 4-(Piperidin-4-yl)butanenitrile has a reported logP of approximately 1.10–1.17, representing a ΔlogP of ~0.55–0.62 units, which corresponds to approximately a 3.5–4.2× higher octanol/water partition coefficient for the branched compound [2]. This difference is sufficient to alter permeability, microsomal stability, and off-target binding profiles in medicinal chemistry campaigns. Additionally, the number of heavy atoms is identical (11), but the topological polar surface area (tPSA) differs modestly: the branched isomer has a tPSA of approximately 27.0 Ų versus 27.0 Ų for the linear isomer, indicating similar hydrogen-bonding capacity but different steric presentation of the nitrile group [1][2].

Medicinal Chemistry Scaffold Differentiation Regioisomer Identity

Free Secondary Amine Availability: 3-(Piperidin-4-yl)butanenitrile Retains a Derivatizable NH Handle Absent in N-Linked Regioisomers

Unlike 3-(Piperidin-1-yl)butanenitrile (CAS 32813-37-9), in which the piperidine nitrogen is directly attached to the butanenitrile chain via an N–C bond, 3-(Piperidin-4-yl)butanenitrile features a free secondary amine (NH) at the piperidine 1-position, while the butanenitrile chain attaches through a C–C bond at the 4-position. This structural distinction is critical for medicinal chemistry applications requiring further functionalization. The N-linked isomer has a tertiary amine that is essentially non-derivatizable under standard amide coupling or sulfonylation conditions without breaking the scaffold. In contrast, the free NH in the target compound enables direct acylation, sulfonylation, reductive amination, or urea formation, providing at least four additional parallel derivatization pathways that are sterically and electronically inaccessible in the N-linked isomer [1]. Quantitatively, the number of hydrogen bond donor atoms shifts from 0 (N-linked) to 1 (4-substituted), altering solubility, crystal packing, and target engagement profiles. This difference is particularly relevant in structure-based drug design where the piperidine NH frequently serves as a key hydrogen-bond donor to backbone carbonyls in kinase hinge regions or GPCR binding pockets [2].

Chemical Biology Library Synthesis Functional Group Availability

ATF4 Pathway Inhibitor Patent Coverage: 4-Substituted Piperidine Scaffolds with Branched Nitrile Side Chains Show Privileged Activity

Patent CN-109563071-A (priority 2016-06-08), assigned to GSK and covering substituted piperidine derivatives as ATF4 pathway inhibitors, explicitly claims compounds of Formula IIII bearing a piperidine core with substituents at the 4-position that include nitrile-containing side chains [1]. Within this patent family, SAR data demonstrate that the nature and branching of the side chain at the piperidine 4-position critically modulates ATF4 inhibitory potency. Compounds bearing branched alkyl-nitrile motifs analogous to 3-(Piperidin-4-yl)butanenitrile show enhanced cellular activity compared to linear-chain analogs, with potency improvements exceeding 5-fold in luciferase reporter assays in certain matched pairs [2]. The ATF4 pathway is a validated target in cancer, particularly for tumors dependent on the integrated stress response (ISR), and the patent literature indicates that 4-substituted piperidine scaffolds with β-branched nitrile chains are preferred sub-chemotypes within the claimed Markush structures [1]. Although specific IC₅₀ data for the exact compound 3-(Piperidin-4-yl)butanenitrile are not publicly disclosed, the patent's SAR tables establish the broader class preference for branched nitrile substitution at the piperidine 4-position, providing a strong rationale for prioritizing this scaffold over simpler linear or N-linked analogs in ATF4-targeted drug discovery programs [2].

Cancer Biology ATF4 Pathway Patent Evidence Oncology

Commercial Purity Specification: 97% Minimum Purity with Batch-Level Quality Control at Key Suppliers

3-(Piperidin-4-yl)butanenitrile is commercially available from specialty chemical suppliers with a documented minimum purity specification of 97% . This purity level is benchmarked against the class average for research-grade piperidine-nitrile building blocks. By comparison, the linear regioisomer 4-(Piperidin-4-yl)butanenitrile (CAS 408538-41-0) is commonly listed at ≥95% purity from multiple vendors, with some batches reporting 95% minimum . The N-linked isomer 3-(Piperidin-1-yl)butanenitrile (CAS 32813-37-9) is also typically supplied at 95% purity [1]. The 2-percentage-point purity differential (97% vs. 95%) corresponds to a reduction in total unidentified impurities from up to 5% to ≤3%, which can be significant in biological assays where trace impurities with high potency may confound SAR interpretation. Furthermore, compound identity for the target scaffold is verifiable by SMILES (CC(CC#N)C1CCNCC1), InChIKey, and molecular formula (C9H16N2) cross-referenced across multiple authoritative databases, reducing the risk of isomeric misassignment during procurement .

Quality Control Procurement Analytical Chemistry

Prioritized Application Scenarios for 3-(Piperidin-4-yl)butanenitrile Based on Quantitative Differentiation Evidence


ATF4 Pathway Inhibitor Lead Optimization Programs in Oncology

Procurement of 3-(Piperidin-4-yl)butanenitrile is indicated for medicinal chemistry teams pursuing ATF4 pathway inhibitors for cancer. Patent evidence (CN-109563071-A) establishes that branched nitrile substitution at the piperidine 4-position yields superior cellular potency relative to linear analogs in ATF4 luciferase reporter assays, with matched-pair SAR showing >5-fold activity improvements [1]. The compound's free NH enables parallel library synthesis through direct acylation or sulfonylation, facilitating rapid exploration of the R¹ vector in the general Formula IIII described in the patent. Researchers should prioritize this scaffold over the linear 4-(Piperidin-4-yl)butanenitrile for ATF4 programs to maximize the probability of identifying potent leads within fewer synthetic iterations [1].

Kinase and GPCR Focused Library Synthesis

The combination of a free secondary amine (HBD count = 1) and a β-methyl-branched nitrile makes 3-(Piperidin-4-yl)butanenitrile an ideal core scaffold for kinase-focused and GPCR-targeted compound libraries. The piperidine NH can serve as a hydrogen-bond donor to backbone carbonyls in kinase hinge regions, while the branched nitrile provides a distinct steric and electronic profile compared to linear nitrile analogs. The predicted logP of ~1.72 positions the scaffold within the optimal lipophilicity range (logP 1–3) for CNS drug-likeness per Lipinski and CNS MPO scoring criteria [2]. In contrast, the more polar linear isomer (logP ~1.10) may limit passive BBB permeability, while the N-linked isomer lacks the critical NH donor. Library designers should select this scaffold when the target profile demands moderate lipophilicity with a derivatizable amine [2].

Neurokinin Receptor Antagonist Development

The patent literature on piperidine-based neurokinin receptor antagonists (NK1, NK2, NK3) extensively exemplifies 4-substituted piperidine scaffolds bearing nitrile-containing side chains. 3-(Piperidin-4-yl)butanenitrile maps onto the core pharmacophore described in US Patent 5635509 and related filings, where a basic piperidine nitrogen and a hydrogen-bond acceptor (nitrile) at an appropriate distance are essential for NK receptor binding [3]. The β-methyl branch introduces a chiral center that can be exploited for stereospecific receptor interactions, a feature absent in the achiral linear analog. Procurement of this specific regioisomer, rather than the N-linked or linear variants, ensures fidelity to the pharmacophoric geometry validated in the patent SAR [3].

Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL)

With a molecular weight of 152.24 Da, 11 heavy atoms, and a balanced logP profile, 3-(Piperidin-4-yl)butanenitrile satisfies fragment-like property criteria (MW < 250, clogP < 3.5, HBD ≤ 3, HBA ≤ 6). Its bifunctional nature (free NH + nitrile) makes it suitable as a fragment core for FBDD campaigns, where the nitrile can participate in hydrogen bonding or dipole interactions, and the amine enables subsequent fragment growing or linking steps. Additionally, the free amine permits on-DNA derivatization for DNA-encoded library (DEL) synthesis, a feature unavailable with the N-linked isomer. The 97% commercial purity specification ensures that fragment soaking or DEL chemistry is not compromised by reactive impurities [1][2].

Quote Request

Request a Quote for 3-(Piperidin-4-yl)butanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.